molecular formula C10H13NO B1324366 1H-Indole-1-ethanol, 2,3-dihydro- CAS No. 90874-78-5

1H-Indole-1-ethanol, 2,3-dihydro-

Cat. No. B1324366
CAS RN: 90874-78-5
M. Wt: 163.22 g/mol
InChI Key: NFJSDRIZSSIBOG-UHFFFAOYSA-N
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Description

“1H-Indole-1-ethanol, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .


Molecular Structure Analysis

The molecular structure of “1H-Indole-1-ethanol, 2,3-dihydro-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular configuration .

Scientific Research Applications

  • Synthesis and Stereochemistry : Frydenvang et al. (2004) described the synthesis and resolution of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, including the separation of its enantiomers and determination of their stereochemistry through X-ray structure analysis (Frydenvang et al., 2004).

  • Chemical Transformations : Bobowski (1983) explored the synthesis and base-catalyzed rearrangements of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles, demonstrating the versatility of indole derivatives in chemical reactions (Bobowski, 1983).

  • Electrocatalytic Applications : Elinson et al. (2011) studied the electrocatalytic transformation of isatins and barbituric acids, showcasing an efficient method for synthesizing medically relevant compounds using 1H-Indole derivatives (Elinson et al., 2011).

  • Antimicrobial Properties : A 2020 study investigated the synthesis of new 1H-Indole derivatives and their potential antimicrobial properties. This research highlighted the utility of these compounds in developing antibacterial and antifungal agents (Anonymous, 2020).

  • Catalytic Reactions : Hary, Roettig, and Paal (2001) described a method for synthesizing 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles, emphasizing the catalytic use of indole derivatives in producing diverse chemical structures (Hary, Roettig, & Paal, 2001).

  • Medicinal Applications : Al-saadi, Al-Maliki, and Aouda (2016) explored the medicinal activity of 1H-pyrido{2,3-b} indole isolated from Solanum melongena cortex, suggesting its use in treating diseases caused by pathogenic organisms (Al-saadi, Al-Maliki, & Aouda, 2016).

  • Functionalized Derivative Synthesis : Latypova et al. (2020) studied the transformations of 2-ethyl-2-methyl-2,3-dihydro-1H-indole, focusing on its oxidation and other chemical modifications, which are crucial for synthesizing functionalized derivatives (Latypova et al., 2020).

  • Eco-friendly Synthesis Approaches : Brahmachari and Banerjee (2014) reported an eco-friendly synthesis of 3,3-bis(indol-3-yl)indolin-2-ones, demonstrating the potential for sustainable and efficient chemical production using indole compounds (Brahmachari & Banerjee, 2014).

  • Electrochromic Properties : Carbas, Kıvrak, and Kavak (2017) conducted a study on the electrosynthesis of a novel indole-based polymer, exploring its potential in electrochromic applications (Carbas, Kıvrak, & Kavak, 2017).

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJSDRIZSSIBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632691
Record name 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-ethanol, 2,3-dihydro-

CAS RN

90874-78-5
Record name 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 2 was repeated, except that 780 mg of methyl indolin1-ylacetate (prepared as described in Preparation 8), 200 mg of lithium aluminum hydride and 12 ml of anhydrous tetrahydrofuran were used, to give 580 mg of the title compound having Rf=0.31 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 24 parts of indoline and 83 parts of powdered anhydrous potassium carbonate in 150 parts of acetonitrile was added 50 parts of 2-bromoethanol. The mixture was gradually warmed to reflux and kept at reflux temperature for 8 hours. The mixture was filtered and the solvent was removed. The product was purified by column chromatography on a silica gel column. The eluents were 1:1 mixture of hexane with methylene chloride and then ethyl acetate. The product was 29 parts with a boiling point of 118° C. at 0.5 torr. Proton and carbon-13 NMR spectra were consistent with structure.
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Synthesis routes and methods III

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